Deltorphin I Exhibits Several-Fold Lower Agonist Efficacy than Deltorphin II in Functional Bioassays
In mouse vas deferens (MVD) functional bioassays, deltorphin I demonstrates agonist efficacy that is several-fold lower than deltorphin II and six other δ-opioid agonist peptides studied. While all peptides tested appear as full agonists under control conditions, quantitative analysis using the operational model of pharmacologic agonism and partial irreversible receptor inactivation reveals that deltorphin I is distinguished by having significantly lower intrinsic efficacy relative to its closest analog [1].
| Evidence Dimension | Agonist efficacy (intrinsic activity at δ-opioid receptors) |
|---|---|
| Target Compound Data | Efficacy several-fold lower than remaining seven peptides |
| Comparator Or Baseline | Deltorphin II and six other δ-opioid agonist peptides including [D-Pen²,D-Pen⁵]enkephalin and [D-Ser²-O-tBu,Leu⁵,Thr⁶]enkephalin |
| Quantified Difference | Several-fold lower (exact fold difference not quantified in abstract; qualitative rank order established) |
| Conditions | Mouse vas deferens (MVD) bioassay; partial irreversible receptor inactivation method with analysis via null method and operational model |
Why This Matters
Lower agonist efficacy relative to deltorphin II means that at equal receptor occupancy, deltorphin I produces a smaller functional response, a property critical for studies requiring graded δOR activation rather than maximal stimulation.
- [1] Kramer TH, Davis P, Hruby VJ, Burks TF, Porreca F. In vitro potency, affinity and agonist efficacy of highly selective delta opioid receptor ligands. J Pharmacol Exp Ther. 1993 Aug;266(2):577-84. View Source
